BMS-639623

Beschreibung

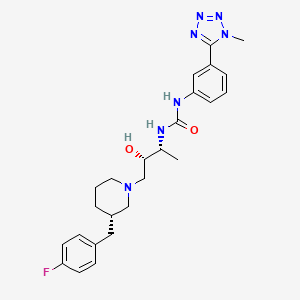

Structure

3D Structure

Eigenschaften

CAS-Nummer |

675122-44-8 |

|---|---|

Molekularformel |

C25H32FN7O2 |

Molekulargewicht |

481.6 g/mol |

IUPAC-Name |

1-[(2R,3S)-4-[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-[3-(1-methyltetrazol-5-yl)phenyl]urea |

InChI |

InChI=1S/C25H32FN7O2/c1-17(27-25(35)28-22-7-3-6-20(14-22)24-29-30-31-32(24)2)23(34)16-33-12-4-5-19(15-33)13-18-8-10-21(26)11-9-18/h3,6-11,14,17,19,23,34H,4-5,12-13,15-16H2,1-2H3,(H2,27,28,35)/t17-,19+,23+/m1/s1 |

InChI-Schlüssel |

JTVSGNGYUGCQJP-FHJLPGHOSA-N |

Isomerische SMILES |

C[C@H]([C@H](CN1CCC[C@H](C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |

Kanonische SMILES |

CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-639623; BMS639623; BMS 639623; UNII-PON9OFP69G; CHEMBL399495; PON9OFP69G; SCHEMBL5561408. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of BMS-639623: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[1][2][3] Developed as a clinical candidate for the treatment of asthma, its mechanism of action centers on the inhibition of eosinophilic inflammation, a key pathological feature of this and other allergic diseases.[4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its molecular target, signaling pathway inhibition, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: CCR3 Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, as well as on basophils and Th2 lymphocytes.[5] This receptor plays a pivotal role in the recruitment of these inflammatory cells to sites of allergic inflammation.

The endogenous ligands for CCR3 include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[5] By binding to CCR3, this compound blocks the interaction of these chemokines with the receptor, thereby inhibiting the downstream signaling cascades that lead to cellular activation and chemotaxis.[1][5]

Signaling Pathway Inhibition

The binding of eotaxins to CCR3 initiates a signaling cascade that is characteristic of Gαi-coupled GPCRs. This compound, as an antagonist, prevents the initiation of this cascade. The key steps in the signaling pathway that are inhibited by this compound are as follows:

-

G Protein Activation: Upon ligand binding, CCR3 undergoes a conformational change that activates the associated heterotrimeric G protein, leading to the dissociation of the Gαi and Gβγ subunits.

-

Downstream Effector Modulation: The dissociated G protein subunits modulate the activity of downstream effector enzymes. Specifically, the Gβγ subunit activates phospholipase C-β (PLC-β).

-

Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Cellular Response: The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory mediators.

This compound effectively halts this entire process at its inception by preventing the initial ligand-receptor interaction.

Quantitative Data Summary

The potency of this compound has been quantified in a variety of in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) that demonstrate its high-affinity binding and functional antagonism.

| Assay Type | Target/Cell Line | Ligand | IC50 Value | Reference |

| Radioligand Binding | Human CCR3 in CHO cells | [¹²⁵I] Eotaxin | 0.3 nM | [1] |

| Chemotaxis | Human Eosinophils | Eotaxin | 0.04 nM (40 pM) | [1] |

| Calcium Flux | Human Eosinophils | Eotaxin | 0.87 nM | [1] |

| Chemotaxis | Cynomolgus Monkey Eosinophils | Eotaxin | 0.15 nM | [1] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.

CCR3 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR3 receptor.

Objective: To determine the binding affinity (IC50) of this compound for the human CCR3 receptor.

Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR3 receptor.

-

Radioligand: [¹²⁵I]-labeled eotaxin-1.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-based buffer containing BSA, MgCl₂, and CaCl₂.

-

Instrumentation: Scintillation counter.

Protocol:

-

Cell Preparation: CHO-CCR3 cells are harvested and resuspended in assay buffer to a specific density.

-

Assay Plate Setup: A 96-well plate is prepared with serial dilutions of this compound.

-

Incubation: A fixed concentration of [¹²⁵I] eotaxin-1 and the cell suspension are added to each well. The plate is incubated at room temperature to allow binding to reach equilibrium.

-

Separation: The contents of the plate are transferred to a filter plate, and a vacuum is applied to separate the cell-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound.

Eosinophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Objective: To determine the functional potency (IC50) of this compound in inhibiting eotaxin-induced eosinophil chemotaxis.

Materials:

-

Cells: Freshly isolated human or cynomolgus monkey eosinophils.

-

Chemoattractant: Recombinant human eotaxin-1.

-

Test Compound: this compound at various concentrations.

-

Assay Chamber: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

Instrumentation: Plate reader or microscope for cell quantification.

Protocol:

-

Cell Preparation: Eosinophils are isolated from whole blood and pre-incubated with various concentrations of this compound.

-

Chamber Assembly: The chemotaxis chamber is assembled with the microporous membrane separating the upper and lower wells.

-

Loading: The lower wells are filled with assay medium containing eotaxin-1. The pre-incubated eosinophil suspension is added to the upper wells.

-

Incubation: The chamber is incubated at 37°C in a humidified CO₂ incubator to allow for cell migration.

-

Quantification: After the incubation period, the number of cells that have migrated through the membrane to the lower wells is quantified. This can be done by lysing the cells and measuring a fluorescent dye or by direct cell counting under a microscope.

-

Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated, and the IC50 value is determined.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Objective: To assess the ability of this compound to block eotaxin-stimulated calcium mobilization in eosinophils.

Materials:

-

Cells: Isolated human eosinophils.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Indo-1 AM.

-

Stimulant: Recombinant human eotaxin-1.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: A fluorometric imaging plate reader (FLIPR) or a flow cytometer capable of measuring fluorescence intensity over time.

Protocol:

-

Cell Loading: Eosinophils are incubated with a calcium indicator dye, which is taken up by the cells and becomes fluorescent upon binding to calcium.

-

Assay Plate Setup: The dye-loaded cells are plated in a 96-well plate and pre-incubated with various concentrations of this compound.

-

Measurement: The plate is placed in the measurement instrument, and a baseline fluorescence reading is taken.

-

Stimulation: Eotaxin-1 is added to the wells to stimulate the cells.

-

Data Acquisition: The fluorescence intensity is monitored in real-time immediately after the addition of eotaxin-1. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured for each well. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response, and an IC50 value is calculated.

Conclusion

This compound is a highly potent and selective CCR3 antagonist that effectively inhibits the key downstream signaling events mediated by this receptor, namely eosinophil chemotaxis and calcium mobilization. Its mechanism of action, elucidated through a series of well-defined in vitro assays, provides a strong rationale for its development as a therapeutic agent for eosinophil-driven inflammatory diseases such as asthma. The data presented in this guide offer a comprehensive overview of the core pharmacology of this compound for the scientific and drug development community.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. BIOCARTA_CCR3_PATHWAY [gsea-msigdb.org]

- 4. Journal - Bioorg Med Chem Lett - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Gene knockdown of CCR3 reduces eosinophilic inflammation and the Th2 immune response by inhibiting the PI3K/AKT pathway in allergic rhinitis mice - PMC [pmc.ncbi.nlm.nih.gov]

BMS-639623: A Technical Overview of CCR3 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-639623, a potent and orally active antagonist of the C-C chemokine receptor type 3 (CCR3). The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This information is intended to support researchers and professionals in the fields of drug discovery and development in their understanding of CCR3 antagonism as a therapeutic strategy.

Core Concepts: CCR3 and its Role in Inflammation

The C-C chemokine receptor type 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, a type of white blood cell implicated in allergic inflammation and certain inflammatory diseases.[1][2] CCR3 is predominantly expressed on eosinophils, as well as on basophils, mast cells, and Th2 lymphocytes.[3] Its primary endogenous ligands are the eotaxin chemokines: eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[3] The interaction between these chemokines and CCR3 triggers a cascade of intracellular signaling events that lead to eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1] Consequently, antagonizing CCR3 has been a therapeutic target for diseases characterized by eosinophilic inflammation, such as asthma.[2][4]

This compound: A Potent CCR3 Antagonist

This compound is a small molecule antagonist designed to specifically inhibit the function of the CCR3 receptor.[5][6] It is characterized by its high potency and oral bioavailability.[3]

Chemical Structure

The chemical formula for this compound is C₂₅H₃₂FN₇O₂ with a molecular weight of 481.57 g/mol .[7]

Quantitative Data

The following tables summarize the in vitro and in vivo potency of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Species | IC₅₀ | Reference |

| CCR3 Binding | Human | 0.3 nM | [5][8] |

| Eosinophil Chemotaxis | Human | 38 pM (0.04 nM) | [4][8] |

| Eotaxin-Stimulated Calcium Flux | Human Eosinophils | 0.87 nM | [8] |

| CCR3 Binding | Mouse | 31,870 nM | [8] |

| Eosinophil Chemotaxis | Mouse | 870 nM | [8] |

| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM | [8] |

Table 2: In Vivo Efficacy of this compound

| Study Type | Animal Model | Dosing | Effect | Reference |

| Allergen-Dependent Eosinophilia | Cynomolgus Monkey | 5 mg/kg b.i.d. | 65-82% reduction in eosinophilia | [8] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the CCR3 receptor, blocking the binding of eotaxins and other cognate chemokines.[3] This inhibition prevents the activation of downstream signaling pathways that are crucial for eosinophil migration and activation.

CCR3 Signaling Cascade

Upon ligand binding, CCR3, which is coupled to a pertussis toxin-sensitive Gαi protein, initiates a complex signaling network.[1] This cascade involves the activation of multiple downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)-γ, mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38), and small GTPases like Rac and Rho.[1] These pathways ultimately lead to cytoskeletal rearrangements necessary for cell migration and the release of inflammatory mediators.

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize CCR3 antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR3 receptor.

Objective: To measure the IC₅₀ value of this compound for the CCR3 receptor.

Materials:

-

HEK293 cells stably transfected with human CCR3.

-

Radiolabeled eotaxin (e.g., ¹²⁵I-eotaxin-1).

-

This compound.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from CCR3-expressing HEK293 cells.

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a constant concentration of ¹²⁵I-eotaxin-1 to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ value by non-linear regression analysis of the competition binding curve.

Eosinophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.

Objective: To determine the IC₅₀ value of this compound for inhibiting eotaxin-induced eosinophil chemotaxis.

Materials:

-

Isolated human eosinophils.

-

Chemoattractant (e.g., recombinant human eotaxin-1).

-

This compound.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 5 µm pore size).

-

Cell counting method (e.g., flow cytometry or microscopy with staining).

Procedure:

-

Isolate eosinophils from human peripheral blood.

-

Pre-incubate the eosinophils with various concentrations of this compound.

-

Place the chemoattractant solution in the lower wells of the Boyden chamber.

-

Place the pre-incubated eosinophil suspension in the upper wells, separated by the polycarbonate membrane.

-

Incubate the chamber at 37°C in a humidified CO₂ incubator for a set time (e.g., 60-90 minutes).

-

Quantify the number of eosinophils that have migrated through the membrane to the lower chamber.

-

Calculate the IC₅₀ value by determining the concentration of this compound that inhibits 50% of the maximal cell migration.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]

- 4. benchchem.com [benchchem.com]

- 5. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]

- 6. radioligand binding assays: Topics by Science.gov [science.gov]

- 7. CCR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: BMS-639623 - A Potent CCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of BMS-639623, a potent and orally active antagonist of the C-C chemokine receptor 3 (CCR3). The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Details: this compound

This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for the CCR3 receptor, a key mediator in eosinophil-driven inflammation.

| Property | Value |

| IUPAC Name | N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)urea |

| Molecular Formula | C₂₅H₃₂FN₇O₂ |

| Molecular Weight | 481.57 g/mol |

| CAS Number | 675122-44-8 |

| SMILES | C--INVALID-LINK--CN1C--INVALID-LINK--Cc1ccc(F)cc1">C@HNC(=O)Nc1cccc(c1)c1nnnn1C |

| Appearance | Solid |

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While the specific, detailed experimental protocol from the primary discovery literature is not publicly available in its entirety, the general synthetic strategy involves the coupling of key intermediates. The core structure is assembled from three main fragments: a substituted phenylurea-tetrazole moiety, a chiral amino alcohol linker, and a substituted piperidine.

A plausible, generalized synthetic workflow is outlined below. This is a conceptual representation and specific reagents, conditions, and purification methods would be detailed in the original experimental procedures.

Caption: Conceptual Synthetic Workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the CCR3 receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell involved in inflammatory and allergic responses.[1]

CCR3 Signaling Pathway

The binding of chemokines, such as eotaxin-1, eotaxin-2, and eotaxin-3, to the CCR3 receptor on eosinophils initiates a signaling cascade.[1] This leads to eosinophil migration to sites of inflammation, degranulation, and the release of pro-inflammatory mediators. By blocking the binding of these chemokines, this compound inhibits the downstream signaling pathways, thereby reducing eosinophil-mediated inflammation.[1]

Caption: Simplified CCR3 Signaling Pathway and Inhibition by this compound.

Quantitative Biological Data

This compound has demonstrated potent inhibitory activity in various in vitro assays.

| Assay Type | Target/Cell Type | Species | IC₅₀ Value |

| CCR3 Binding Assay | CCR3 | Human | 0.3 nM |

| Eosinophil Chemotaxis Assay | Eosinophils | Human | 38 pM (0.038 nM) |

| Eotaxin-stimulated Calcium Flux | Eosinophils | Human | 0.87 nM |

| Cynomolgus Eosinophil Chemotaxis | Eosinophils | Monkey | 0.15 nM |

| Mouse CCR3 Binding Assay | CCR3 | Mouse | 31 nM |

| Mouse Eosinophil Chemotaxis | Eosinophils | Mouse | 870 nM |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the evaluation of CCR3 antagonists.

CCR3 Radioligand Binding Assay (Generalized Protocol)

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.

Caption: Experimental Workflow for a CCR3 Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human CCR3 receptor are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Eosinophil Chemotaxis Assay (Boyden Chamber Method)

This assay assesses the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood, typically using negative selection methods to obtain a pure population.

-

Assay Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane is used. The lower wells contain a chemoattractant (e.g., eotaxin-1), while the upper chamber contains the isolated eosinophils that have been pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant.

-

Cell Staining and Counting: After incubation, the non-migrated cells on the top of the membrane are removed. The membrane is then fixed and stained, and the number of migrated cells on the underside of the membrane is counted using a microscope.

-

Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of migrated cells in the vehicle control to determine the inhibitory effect and calculate the IC₅₀.

Conclusion

This compound is a highly potent and selective CCR3 antagonist with picomolar efficacy in inhibiting eosinophil chemotaxis. Its mechanism of action, involving the blockade of the CCR3 signaling pathway, makes it a significant molecule of interest for the research and development of therapies for eosinophil-driven inflammatory diseases such as asthma. The data and protocols presented in this guide provide a technical foundation for further investigation and development of this and similar compounds.

References

In-Depth Technical Guide: Chemical and Pharmacological Properties of BMS-639623

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-639623 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3), a key mediator in eosinophil recruitment and activation. This document provides a comprehensive overview of the chemical properties, biological activity, and underlying mechanism of action of this compound. Detailed experimental methodologies for key assays are provided, along with a summary of its potent in vitro activity. This guide is intended to serve as a technical resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development investigating inflammatory diseases, particularly those with an eosinophilic component such as asthma.

Chemical Properties

This compound is a small molecule antagonist characterized by a complex chemical structure. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-((1R,2S)-3-((3S)-3-((4-fluorophenyl)methyl)-1-piperidinyl)-2-hydroxy-1-methylpropyl)-N'-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)-urea | [1] |

| Molecular Formula | C25H32FN7O2 | [1][2] |

| Molecular Weight | 481.58 g/mol | [2] |

| CAS Number | 675122-44-8 | [2] |

| SMILES | C--INVALID-LINK--CN1C--INVALID-LINK--C=C2)CCC1">C@HNC(=O)NC3=CC=CC(=C3)C4=NN=NN4C | [2] |

| Appearance | Solid | [2] |

| Solubility | 10 mM in DMSO | [2] |

Biological Activity

This compound is a highly potent and selective antagonist of the human CCR3 receptor. Its biological activity has been characterized through a series of in vitro assays, demonstrating its ability to inhibit key cellular responses mediated by CCR3 activation.

| Assay | IC50 (nM) | Species | Source |

| CCR3 Binding | 0.3 | Human | [2] |

| Eosinophil Chemotaxis | 0.04 (38 pM) | Human | [3][4] |

| Eotaxin-Stimulated Calcium Flux | 0.87 | Human Eosinophils | [2] |

| Cyno Eosinophil Chemotaxis | 0.15 | Cynomolgus Monkey | [2] |

In preclinical studies involving cynomolgus monkeys, administration of this compound (5 mg/kg, twice daily) resulted in a significant reduction of allergen-dependent eosinophilia by 65-82%.[2]

Mechanism of Action: The CCR3 Signaling Pathway

This compound exerts its pharmacological effect by competitively blocking the binding of endogenous chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), to the CCR3 receptor.[5][6] CCR3 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of eosinophils.[5] Upon chemokine binding, the receptor activates intracellular signaling cascades that are crucial for eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[5][6]

The binding of an agonist to CCR3 initiates a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gαi subtype.[5] This activation triggers the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of downstream effector molecules. Key signaling pathways activated by CCR3 include:

-

Phosphoinositide 3-kinase (PI3K) / Akt pathway: This pathway is critical for cell survival and migration.

-

Phospholipase C (PLC) pathway: Activation of PLC leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key event in cellular activation, while DAG activates protein kinase C (PKC).[6]

-

Mitogen-activated protein kinase (MAPK) pathways: The ERK1/2 and p38 MAPK pathways are activated downstream of CCR3 and are involved in regulating gene expression and cellular responses like chemotaxis.[5]

By blocking the initial ligand-receptor interaction, this compound effectively inhibits these downstream signaling events, thereby preventing eosinophil migration to inflammatory sites and their subsequent activation.

Caption: CCR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize CCR3 antagonists like this compound.

CCR3 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR3 receptor.

-

Materials:

-

Membrane preparations from cells stably expressing human CCR3.

-

Radioligand (e.g., [¹²⁵I]-Eotaxin).

-

Test compound (this compound).

-

Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Non-specific binding control (high concentration of unlabeled eotaxin).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Incubate the CCR3-expressing cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

-

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

-

Materials:

-

Isolated human eosinophils.

-

Chemoattractant (e.g., recombinant human eotaxin-1).

-

Test compound (this compound).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Boyden chamber or similar multi-well migration plate with a porous membrane (e.g., 5 µm pores).

-

Cell staining reagents.

-

Microscope.

-

-

Methodology:

-

Pre-incubate isolated eosinophils with varying concentrations of the test compound or vehicle control.

-

Place the chemoattractant in the lower wells of the Boyden chamber.

-

Add the pre-incubated eosinophil suspension to the upper wells, separated from the lower wells by the porous membrane.

-

Incubate the chamber for a sufficient time to allow for cell migration (e.g., 1-2 hours at 37°C in a 5% CO₂ incubator).

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in multiple fields of view using a microscope.

-

Determine the IC50 value by plotting the percentage of inhibition of chemotaxis against the concentration of the test compound.

-

Caption: A conceptual workflow for the eosinophil chemotaxis assay.

Intracellular Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration in eosinophils upon stimulation with a CCR3 agonist.

-

Materials:

-

Isolated human eosinophils.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

CCR3 agonist (e.g., eotaxin-1).

-

Test compound (this compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

-

Methodology:

-

Load the isolated eosinophils with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess extracellular dye.

-

Pipette the dye-loaded cells into a microplate.

-

Add varying concentrations of the test compound to the wells and incubate.

-

Place the microplate in the fluorometric plate reader and establish a baseline fluorescence reading.

-

Inject the CCR3 agonist into the wells and immediately begin recording the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to the influx of intracellular calcium.

-

Calculate the IC50 value based on the inhibition of the agonist-induced fluorescence signal by the test compound.

-

Pharmacokinetic and ADME Profile

While detailed in vivo pharmacokinetic data for this compound is not extensively published in publicly available literature, it has been described as being "orally bioavailable".[2] Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters such as Cmax, Tmax, half-life, and bioavailability.

Conclusion

This compound is a highly potent and selective CCR3 antagonist with picomolar to low nanomolar activity in key in vitro functional assays. Its mechanism of action, through the inhibition of the CCR3 signaling pathway, makes it a compelling candidate for the therapeutic intervention in eosinophil-driven inflammatory diseases. The data and methodologies presented in this guide provide a foundational understanding of the chemical and pharmacological properties of this compound for researchers and drug development professionals.

References

An In-depth Technical Guide to BMS-639623 (CAS Number: 675122-44-8): A Potent CCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-639623 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] Developed by Bristol-Myers Squibb, this compound has demonstrated high affinity for the CCR3 receptor and exceptional potency in inhibiting eosinophil chemotaxis, a key process in the pathophysiology of allergic inflammatory diseases such as asthma.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental methodologies for key assays.

Chemical Properties and Structure

This compound is characterized by an acyclic syn-alpha-methyl-beta-hydroxypropyl linker, a design evolved from earlier rigid cyclic templates to optimize conformational stability and biological activity.[3]

| Property | Value |

| CAS Number | 675122-44-8 |

| Molecular Formula | C₂₅H₃₂FN₇O₂ |

| Molecular Weight | 481.58 g/mol |

| Appearance | Solid |

| Solubility | 10 mM in DMSO |

Mechanism of Action: CCR3 Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its primary endogenous ligands are the eotaxin chemokines (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26).

The binding of eotaxins to CCR3 initiates a signaling cascade that is central to the recruitment of eosinophils to sites of inflammation. By blocking this interaction, this compound inhibits the downstream signaling events, thereby preventing eosinophil chemotaxis, activation, and degranulation, which are key contributors to the inflammatory response in allergic diseases.

CCR3 Signaling Pathway

The following diagram illustrates the CCR3 signaling pathway and the point of intervention for this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of this compound against CCR3 from various assays.

Table 4.1: In Vitro Binding and Functional Activity

| Assay | Species | IC₅₀ (nM) | Reference |

| CCR3 Binding | Human | 0.3 | [1][2] |

| Eosinophil Chemotaxis | Human | 0.04 (38 pM) | [2][3][4] |

| Eotaxin-Stimulated Calcium Flux | Human Eosinophils | 0.87 | [2] |

| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 | [2] |

| CCR3 Binding | Mouse | 31 | [2] |

| Chemotaxis | Mouse | 870 | [2] |

Table 4.2: In Vivo Efficacy

| Study | Species | Dose | Reduction in Eosinophilia | Reference |

| Allergen-Dependent Eosinophilia | Cynomolgus Monkey | 5 mg/kg b.i.d. | 65-82% | [2] |

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound, based on standard methodologies in the field. The specific details for the experiments cited in the primary literature may vary.

CCR3 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.

Objective: To determine the binding affinity (IC₅₀) of this compound for the CCR3 receptor.

Materials:

-

Membrane preparations from cells expressing human CCR3.

-

Radioligand (e.g., ¹²⁵I-eotaxin).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

96-well plates.

-

Filter harvester and scintillation counter.

Protocol:

-

Compound Dilution: Prepare serial dilutions of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of ¹²⁵I-eotaxin, and varying concentrations of this compound or vehicle.

-

Incubation: Add the CCR3-expressing cell membrane preparation to initiate the binding reaction. Incubate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Eosinophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Objective: To determine the potency (IC₅₀) of this compound in inhibiting eotaxin-induced eosinophil chemotaxis.

Materials:

-

Isolated human eosinophils.

-

Chemoattractant (e.g., recombinant human eotaxin-1/CCL11).

-

Test compound (this compound).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane, typically 5 µm pore size).

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Protocol:

-

Cell Preparation: Isolate eosinophils from human peripheral blood. Resuspend the cells in assay medium.

-

Compound Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Assay Setup:

-

Add the chemoattractant (eotaxin) to the lower wells of the chemotaxis chamber.

-

Place the microporous membrane over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Staining and Counting:

-

Remove the membrane and wipe off non-migrated cells from the top surface.

-

Fix and stain the membrane to visualize the migrated cells on the bottom surface.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation, providing a functional readout of GPCR signaling.

Objective: To determine the potency (IC₅₀) of this compound in inhibiting eotaxin-stimulated calcium mobilization in eosinophils.

Materials:

-

Isolated human eosinophils.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound).

-

Agonist (e.g., eotaxin-1/CCL11).

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Protocol:

-

Cell Preparation and Dye Loading:

-

Resuspend isolated eosinophils in assay buffer.

-

Load the cells with a calcium-sensitive dye by incubating them with the AM ester form of the dye (e.g., 60 minutes at 37°C). The AM ester allows the dye to cross the cell membrane.

-

Wash the cells to remove excess extracellular dye.

-

-

Assay Plating: Plate the dye-loaded cells into the microplate.

-

Compound Addition (Antagonist): Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 10-20 minutes).

-

Fluorescence Reading and Agonist Addition:

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

The instrument then automatically injects the agonist (eotaxin) into each well.

-

Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a highly potent and selective CCR3 antagonist with picomolar inhibitory activity against eosinophil chemotaxis.[3][4] Its development from a conformationally stabilized acyclic scaffold represents a significant advancement in the design of small molecule chemokine receptor antagonists.[3] The robust in vitro and in vivo data suggest that this compound holds promise as a therapeutic agent for eosinophil-driven inflammatory conditions, such as asthma. This technical guide provides a foundational understanding of its pharmacological profile and the methodologies used for its characterization, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]

- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BMS-639623: A Potent and Selective CCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 3 (CCR3).[1][2] With the molecular formula C25H32FN7O2, this small molecule emerged from a drug discovery program aimed at identifying conformationally stabilized acyclic scaffolds as alternatives to rigid cyclic templates.[3] Developed by Bristol-Myers Squibb, this compound has demonstrated picomolar inhibitory effects on eosinophil chemotaxis, positioning it as a candidate for the treatment of asthma and other eosinophil-driven inflammatory diseases.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Properties

| Property | Value |

| Molecular Formula | C25H32FN7O2 |

| Molecular Weight | 481.57 g/mol |

| IUPAC Name | (2R,3R)-1-((R)-4-(4-fluorobenzyl)piperidin-1-yl)-3-hydroxy-N-(3-(1-methyl-1H-tetrazol-5-yl)phenyl)butan-2-amine-1-carboxamide |

| CAS Number | 675122-44-8 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a competitive antagonist at the CCR3 receptor. CCR3 is a G-protein coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by endogenous chemokine ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), is a critical step in the recruitment of these inflammatory cells to sites of allergic inflammation.

By binding to CCR3, this compound blocks the downstream signaling cascade initiated by these chemokines. This inhibition prevents the physiological responses that lead to eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.

CCR3 Signaling Pathway

The binding of an agonist like eotaxin to the CCR3 receptor triggers a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits activate phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC) and other downstream effectors. This cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration (chemotaxis) towards the chemokine gradient. The pathway also involves the activation of the MAPK signaling cascades, including ERK1/2 and p38, which are crucial for chemotaxis and degranulation.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of this compound in various functional assays.

Table 1: In Vitro Activity of this compound

| Assay | Species | Cell Type | IC50 (nM) | Reference |

| CCR3 Binding | Human | CHO cells | 0.3 | [2] |

| Eosinophil Chemotaxis | Human | Eosinophils | 0.04 | [2] |

| Eotaxin-stimulated Calcium Flux | Human | Eosinophils | 0.87 | [2] |

| CCR3 Binding | Mouse | - | 31 | [2] |

| Eosinophil Chemotaxis | Mouse | Eosinophils | 870 | [2] |

| Eosinophil Chemotaxis | Cynomolgus Monkey | Eosinophils | 0.15 | [2] |

Table 2: In Vivo Efficacy of this compound

| Species | Model | Dosing | Effect | Reference |

| Cynomolgus Monkey | Allergen-dependent eosinophilia | 5 mg/kg, b.i.d. | 65-82% reduction in eosinophilia | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in the primary scientific literature. The following sections describe representative methodologies for the key assays used to evaluate this compound.

CCR3 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CCR3.

-

[125I]-eotaxin (radioligand).

-

This compound or other test compounds.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

In a 96-well plate, combine the CCR3-expressing cell membranes, [125I]-eotaxin (at a concentration near its Kd), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells is prepared with an excess of a non-radiolabeled CCR3 ligand.

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [125I]-eotaxin (IC50) is determined by non-linear regression analysis.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Materials:

-

Purified human eosinophils.

-

Chemoattractant (e.g., eotaxin).

-

This compound or other test compounds.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Boyden chamber or similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size).

-

Cell staining reagents.

-

Microscope.

Protocol:

-

Human eosinophils are isolated from peripheral blood of healthy donors.

-

The lower wells of the chemotaxis chamber are filled with assay medium containing the chemoattractant (eotaxin).

-

A porous membrane is placed over the lower wells.

-

Eosinophils, pre-incubated with various concentrations of this compound or vehicle control, are added to the upper wells.

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-120 minutes) to allow cell migration.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The membrane is fixed and stained to visualize the migrated cells on the lower surface.

-

The number of migrated cells is counted in several high-power fields for each well using a microscope.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of chemotaxis, is calculated.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by a test compound.

Materials:

-

Purified human eosinophils.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Eotaxin.

-

This compound or other test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric plate reader or flow cytometer.

Protocol:

-

Eosinophils are loaded with a calcium-sensitive fluorescent dye by incubation in the dark.

-

The cells are washed to remove extracellular dye.

-

The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control.

-

The baseline fluorescence is measured.

-

Eotaxin is added to the cells to stimulate CCR3, and the change in fluorescence intensity is monitored over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

The inhibitory effect of this compound is quantified by the reduction in the peak fluorescence signal.

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the eotaxin-induced calcium flux.

Summary and Conclusion

This compound is a highly potent and selective CCR3 antagonist that has demonstrated significant inhibitory activity in key in vitro assays relevant to eosinophil function. Its ability to block eosinophil chemotaxis and calcium mobilization in response to eotaxin at sub-nanomolar concentrations highlights its potential as a therapeutic agent for eosinophilic inflammatory conditions such as asthma. The in vivo data from a primate model further supports its potential efficacy. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on CCR3-targeted therapies. Further investigation into the clinical pharmacokinetics and efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. amsbio.com [amsbio.com]

- 2. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]

- 3. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of BMS-639623: A CCR3 Antagonist for Allergic Inflammation

Princeton, NJ – Bristol Myers Squibb has detailed the discovery and preclinical development of BMS-639623, a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). Identified as a promising candidate for the treatment of asthma and other eosinophil-mediated inflammatory diseases, this compound emerged from a strategic drug design approach that transitioned from a rigid cyclic scaffold to a more flexible acyclic structure, culminating in a compound with picomolar inhibitory activity against eosinophil chemotaxis.[1][2] This technical overview synthesizes the available data on the discovery, mechanism of action, and preclinical profile of this compound.

From Rational Design to a Lead Candidate

The development of this compound was born out of a conformational analysis of a series of trans-1,2-disubstituted cyclohexane (B81311) CCR3 antagonists.[1] This initial exploration revealed that the rigid cyclohexane linker could be effectively replaced by an acyclic syn-alpha-methyl-beta-hydroxypropyl linker, a modification that offered improved pharmaceutical properties.[1] Further structure-activity relationship (SAR) studies identified key molecular features that enhanced the compound's profile. Notably, the inclusion of an alpha-methyl group adjacent to the urea (B33335) moiety was found to decrease protein binding, while a beta-hydroxyl group reduced affinity for the cytochrome P450 enzyme CYP2D6, a critical factor in minimizing potential drug-drug interactions.[1] Ab initio calculations confirmed that the alpha-methyl group plays a crucial role in dictating the spatial arrangement of three key functionalities within the molecule, optimizing its interaction with the CCR3 receptor.[1] This meticulous design process led to the selection of this compound, an alpha-methyl-beta-hydroxypropyl urea derivative, for further development.[1]

Potent and Selective CCR3 Antagonism

This compound demonstrates potent antagonism of the CCR3 receptor, a key mediator in the recruitment of eosinophils to sites of allergic inflammation. The binding of chemokines like eotaxin to CCR3 on eosinophils triggers a signaling cascade that results in chemotaxis, degranulation, and the release of pro-inflammatory mediators. By blocking this interaction, this compound effectively inhibits the inflammatory response driven by eosinophils.

In Vitro Activity

The in vitro potency of this compound has been characterized through a series of key assays, demonstrating its high affinity for the CCR3 receptor and its efficacy in blocking downstream signaling events. The compound is noted to be selective against other G-protein coupled receptors (GPCRs) and ion channels.[3]

| Assay Type | Species/Cell Type | IC50 |

| CCR3 Binding | Not Specified | 0.3 nM[3] |

| Eosinophil Chemotaxis | Human | 38 pM[1][2][4] |

| Eosinophil Chemotaxis | Cynomolgus Monkey | 0.15 nM[3] |

| Eotaxin-stimulated Calcium Flux | Eosinophils | 0.87 nM[3] |

| CCR3 Binding (Mouse) | Mouse | 31 nM[3] |

| Chemotaxis (Mouse) | Mouse | 870 nM[3] |

Preclinical Efficacy

The in vivo efficacy of this compound was evaluated in a cynomolgus monkey model of allergen-dependent eosinophilia. Administration of this compound at a dose of 5 mg/kg twice daily resulted in a significant reduction in eosinophil levels by 65%, 78%, and 82% in the study.[3] These findings underscore the potential of this compound to effectively suppress eosinophilic inflammation in a relevant preclinical model.

Mechanism of Action: CCR3 Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the CCR3 signaling pathway in eosinophils. The binding of eotaxin to the CCR3 receptor initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events converge on the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38), which are critical for eosinophil chemotaxis and degranulation. By blocking the initial binding of eotaxin, this compound effectively abrogates this entire signaling cascade.

Experimental Protocols

While detailed proprietary protocols are not fully disclosed, the methodologies employed for the key in vitro assays can be summarized as follows based on standard practices in the field.

Eosinophil Chemotaxis Assay

The chemotactic response of eosinophils to chemoattractants is a fundamental measure of their migratory capacity. A common method for assessing this is the Boyden chamber assay.[5][6]

-

Cell Isolation: Human eosinophils are isolated from peripheral blood, often using negative selection techniques to ensure high purity and viability.[5]

-

Assay Setup: A Boyden chamber, or a similar multi-well migration plate with a porous membrane (typically 5-μm pore size), is used. The lower chamber is filled with a solution containing the chemoattractant (e.g., eotaxin) at various concentrations, or a negative control medium.[6]

-

Cell Loading: A suspension of purified eosinophils is added to the upper chamber. If testing an inhibitor like this compound, the cells are pre-incubated with the compound before being added to the chamber.[5]

-

Incubation: The chamber is incubated for 1-3 hours at 37°C in a humidified incubator to allow for cell migration through the membrane towards the chemoattractant.[5][7]

-

Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained, and the number of migrated cells on the lower surface is counted using microscopy.[5]

Intracellular Calcium Mobilization Assay

The release of intracellular calcium is a key signaling event following CCR3 activation. This can be measured using fluorescent calcium indicators.

-

Cell Preparation: Purified eosinophils are loaded with a calcium-sensitive fluorescent dye, such as Indo-1/AM or Fluo-3/Fura Red, by incubating the cells with the dye for a specific period.[8][9][10]

-

Baseline Measurement: The loaded cells are washed and resuspended in a suitable buffer. A baseline fluorescence reading is taken using a flow cytometer or a fluorescence plate reader.[8]

-

Stimulation and Measurement: A stimulating agent, such as eotaxin, is added to the cell suspension. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.[8]

-

Inhibitor Testing: To assess the effect of an antagonist like this compound, the cells are pre-incubated with the compound before the addition of the stimulating agent. The degree of inhibition of the calcium flux is then quantified.[8]

Clinical Development

This compound was selected to enter clinical development for the treatment of asthma.[1] However, detailed information regarding the clinical trial phases, specific NCT identifiers, and outcomes for this compound are not publicly available at this time.

Conclusion

This compound represents a successful application of rational drug design, leading to a potent and selective CCR3 antagonist with a promising preclinical profile for the treatment of eosinophil-driven diseases such as asthma. Its development from a rigid to an acyclic scaffold highlights a key strategy in modern medicinal chemistry for optimizing drug-like properties. While the full clinical development story of this compound remains to be told, the preclinical data clearly establish its potential as a targeted therapy for allergic inflammation. Further disclosure of its clinical and pharmacokinetic data will be necessary to fully evaluate its therapeutic utility.

References

- 1. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. ashpublications.org [ashpublications.org]

- 7. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pimecrolimus Reduces Eosinophil Activation Associated with Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of BMS-639623 to CCR3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BMS-639623, a potent antagonist of the C-C chemokine receptor 3 (CCR3). The document details quantitative binding data, experimental methodologies for key assays, and a visualization of the associated signaling pathways.

Core Data Presentation: Quantitative Binding Affinity of this compound

The following table summarizes the reported in vitro potency of this compound against CCR3 in various functional assays.

| Assay Type | Parameter | Value | Cell Type/System |

| Radioligand Binding | IC50 | 0.3 nM | - |

| Eosinophil Chemotaxis | IC50 | 38 pM | Eosinophils |

| Eotaxin-Stimulated Calcium Flux | IC50 | 0.87 nM | Eosinophils |

| Cynomolgus Monkey Eosinophil Chemotaxis | IC50 | 0.15 nM | Cynomolgus Monkey Eosinophils |

| Mouse Binding Affinity | IC50 | 31,870 nM | Mouse |

| Mouse Chemotaxis Inhibition | IC50 | - | Mouse |

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the binding and functional activity of CCR3 antagonists like this compound. These are representative methodologies based on standard practices in the field, as specific, detailed protocols for this compound are proprietary.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, in this case, CCR3.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a known radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin).

Materials:

-

Cell membranes prepared from a cell line stably expressing human CCR3.

-

Radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

-

The plate is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are dried, and scintillation fluid is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and expressed as the IC50 value.

Radioligand Binding Assay Workflow

Eosinophil Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directional migration of eosinophils towards a chemoattractant.

Objective: To determine the concentration of this compound required to inhibit the chemotaxis of eosinophils towards a CCR3 ligand (e.g., eotaxin) by 50%.

Materials:

-

Isolated human or cynomolgus monkey eosinophils.

-

Chemoattractant (e.g., recombinant human eotaxin-1/CCL11).

-

This compound at various concentrations.

-

Assay medium (e.g., RPMI with 0.5% BSA).

-

Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane).

-

Cell counting solution or fluorescent dye.

-

Plate reader or microscope.

Procedure:

-

Eosinophils are isolated from peripheral blood.

-

The chemoattractant is placed in the lower wells of the chemotaxis chamber.

-

Eosinophils, pre-incubated with varying concentrations of this compound or vehicle, are added to the upper wells, which are separated from the lower wells by a porous membrane.

-

The chamber is incubated for a period of time (e.g., 1-3 hours) at 37°C to allow for cell migration.

-

After incubation, the number of cells that have migrated through the membrane to the lower wells is quantified. This can be done by lysing the cells and measuring a cellular enzyme, by using a fluorescent dye and a plate reader, or by direct cell counting under a microscope.

-

The concentration of this compound that inhibits 50% of the eosinophil migration is determined and reported as the IC50 value.

Eosinophil Chemotaxis Assay Workflow

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation, which is a key downstream signaling event for G protein-coupled receptors like CCR3.

Objective: To determine the concentration of this compound required to inhibit the eotaxin-induced increase in intracellular calcium by 50%.

Materials:

-

Isolated human eosinophils or a CCR3-expressing cell line.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Eotaxin-1 (CCL11).

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

-

Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.

-

The dye-loaded cells are then treated with varying concentrations of this compound.

-

The baseline fluorescence is measured.

-

Eotaxin is added to the cells to stimulate CCR3, and the change in fluorescence is monitored over time. The binding of the dye to calcium results in a significant increase in its fluorescence intensity.

-

The peak fluorescence intensity is recorded.

-

The concentration of this compound that inhibits 50% of the eotaxin-induced calcium flux is calculated as the IC50 value.

CCR3 Signaling Pathway

Activation of CCR3 by its cognate ligands, such as eotaxin, initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR3 is primarily coupled to the Gi family of G proteins. The binding of an agonist leads to the dissociation of the G protein subunits (Gαi and Gβγ), which in turn modulate the activity of various downstream effectors. This ultimately results in cellular responses including chemotaxis, degranulation, and the release of pro-inflammatory mediators. This compound, as a CCR3 antagonist, blocks the initiation of these signaling pathways.

Simplified CCR3 Signaling Pathway

The Pharmacodynamics of BMS-639623: A Deep Dive into a Potent CCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-639623 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 3 (CCR3).[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used in its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound exerts its pharmacological effects by specifically binding to and inhibiting the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and a subset of T-helper 2 (Th2) cells. The primary ligands for CCR3 are the chemokines eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). By blocking the interaction of these chemokines with CCR3, this compound effectively inhibits the downstream signaling pathways responsible for eosinophil chemotaxis, activation, and survival. This targeted antagonism makes this compound a potential therapeutic agent for eosinophil-driven inflammatory diseases, such as asthma.[2]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of binding and functional assays, demonstrating its high affinity and potency.

Quantitative In Vitro Data

| Assay Type | Species/Cell Line | Ligand | Parameter | Value | Reference |

| Radioligand Binding | Human Eosinophils | [¹²⁵I]eotaxin-1 | IC₅₀ | 0.3 nM | [1] |

| Chemotaxis | Human Eosinophils | Eotaxin-1 | IC₅₀ | 0.04 nM (38 pM) | [1][2] |

| Calcium Mobilization | Human Eosinophils | Eotaxin-1 | IC₅₀ | 0.87 nM | [1] |

| Chemotaxis | Cynomolgus Monkey Eosinophils | Eotaxin-1 | IC₅₀ | 0.15 nM | [1] |

| Radioligand Binding | Mouse | [¹²⁵I]eotaxin-1 | IC₅₀ | 31 nM | [1] |

| Chemotaxis | Mouse | Eotaxin-1 | IC₅₀ | 870 nM | [1] |

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the efficacy of this compound in animal models of allergic inflammation.

Quantitative In Vivo Data

| Animal Model | Dosing Regimen | Effect | % Inhibition | Reference |

| Cynomolgus Monkey (allergen-challenged) | 5 mg/kg, twice daily | Reduction in allergen-dependent eosinophilia | 65% - 82% | [1] |

Signaling Pathway

This compound inhibits the CCR3 signaling cascade, which is crucial for eosinophil function. The binding of eotaxins to CCR3 activates intracellular G proteins, leading to a cascade of downstream events including calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately result in cellular responses such as chemotaxis, degranulation, and release of inflammatory mediators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro assays used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the CCR3 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the human CCR3 receptor (e.g., human eosinophils or a recombinant cell line).

-

Assay Components:

-

Radioligand: [¹²⁵I]eotaxin-1.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled CCR3 ligand.

-

-

Incubation: The membrane preparation, radioligand, and test compound are incubated in a suitable buffer to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Eosinophil Chemotaxis Assay

Objective: To assess the functional ability of this compound to inhibit eosinophil migration in response to a chemoattractant.

Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from human or cynomolgus monkey peripheral blood.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous filter is used.

-

Lower Chamber: Contains the chemoattractant (e.g., eotaxin-1) with or without various concentrations of this compound.

-

Upper Chamber: Contains the isolated eosinophils.

-

-

Incubation: The chamber is incubated to allow for cell migration through the filter towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower chamber is quantified, often by cell counting or by measuring a cell-specific enzyme activity (e.g., eosinophil peroxidase).

-

Data Analysis: The concentration of this compound that inhibits 50% of the eosinophil migration (IC₅₀) is determined.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.

Protocol:

-

Cell Loading: Isolated eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Setup: The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader.

-

Stimulation: A baseline fluorescence is measured, after which the CCR3 agonist (eotaxin-1) is added to the cells in the presence or absence of various concentrations of this compound.

-

Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium flux (IC₅₀) is calculated.

Conclusion

This compound is a highly potent and selective CCR3 antagonist with demonstrated in vitro and in vivo activity. Its ability to inhibit eosinophil chemotaxis and other key functions positions it as a promising candidate for the treatment of eosinophil-mediated inflammatory diseases. The data and protocols presented in this guide provide a comprehensive overview of the pharmacodynamic profile of this compound for the scientific and drug development community.

References

- 1. This compound | CCR3 antagonist | Probechem Biochemicals [probechem.com]

- 2. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate this compound with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of BMS-639623: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction